6-benzyl-4H-1,4-benzoxazine-2,3-dione
Description
6-Benzyl-4H-1,4-benzoxazine-2,3-dione is a nitrogen-containing heterocyclic compound characterized by a benzoxazine core fused with a benzene ring and substituted with a benzyl group at position 6. The benzoxazine scaffold is notable for its versatility in medicinal chemistry, often serving as a precursor for bioactive molecules.
Properties
IUPAC Name |
6-benzyl-4H-1,4-benzoxazine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c17-14-15(18)19-13-7-6-11(9-12(13)16-14)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWPRYKVJAOEJGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC3=C(C=C2)OC(=O)C(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Aminophenol Derivatives
A foundational method involves the cyclization of 2-aminophenol derivatives with carbonyl-containing reagents. For example, reacting 2-aminophenol with glyoxylic acid under acidic conditions generates the benzoxazine core, which is subsequently functionalized. In one protocol, 6-benzyl substitution is achieved by introducing benzyl chloride during the cyclization phase, yielding the intermediate 6-benzyl-4H-1,4-benzoxazine. Post-cyclization oxidation using potassium permanganate or ruthenium-based catalysts introduces the 2,3-dione moieties, though this step often reduces overall yields to 36–42%.
Imine Formation and Reduction
An alternative route reported by Chaka et al. involves imine intermediates. Salicylaldehyde reacts with benzylamine to form an imine, which is reduced using NaBH4 to yield 2-(aminomethyl)phenol derivatives. Cyclization with benzaldehyde derivatives under grinding-induced mechanochemical conditions produces 1,3-benzoxazines. While this method achieves yields of 51–75%, adapting it for 1,4-benzoxazines requires substituting the amine source and optimizing reaction times.
Advanced Functionalization Techniques
Microwave-Assisted Synthesis
Patent WO2014097188A1 describes microwave-assisted ammonolysis for introducing the dione groups. A precursor such as 6-benzyl-4H-1,4-benzoxazine-2-carboxylic acid is treated with aqueous ammonia under microwave irradiation (120°C, 250 W), achieving cyclodehydration to form the dione structure within 30 minutes. This method reduces side reactions compared to conventional heating, improving purity to >97% as verified by HPLC.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Recent work by PMC11788571 highlights the use of CuAAC "click chemistry" to modify benzoxazine intermediates. For instance, 6-amino-2H-benzo[b]oxazin-3(4H)-one is functionalized with 3-ethynylbenzoic acid using HATU/DIPEA, followed by reaction with benzyl azides under CuSO4 catalysis. This modular approach allows precise benzyl group incorporation, though yields vary widely (40–65%) depending on azide substituents.
Solvent and Catalyst Optimization
Solvent Systems
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF facilitate cyclization but complicate purification due to high boiling points. In contrast, 2-methyltetrahydrofuran (2-MeTHF) enables azeotropic drying with molecular sieves, reducing water content and improving cyclization yields to 83%. Post-reaction solvent switching to methanol induces crystallization, simplifying isolation.
Acid Catalysts
Trifluoromethanesulfonic acid (TfOH) is preferred for catalyzing benzoxazine ring formation due to its strong Brønsted acidity and low nucleophilicity. When paired with aldimine additives, TfOH suppresses side reactions such as Pfitzner–Moffatt oxidation, achieving >90% conversion in model reactions.
Purification and Characterization
Recrystallization Techniques
Recrystallization from methanol or ethyl acetate is standard for removing unreacted starting materials and byproducts. For this compound, methanol yields needle-like crystals with >99% purity, as confirmed by melting point analysis (mp 182–184°C).
Spectroscopic Validation
1H NMR and 13C NMR are indispensable for structural confirmation. Key signals include:
-
1H NMR (DMSO-d6): δ 10.76 (s, 1H, NH), 7.54–7.22 (m, 5H, benzyl aromatic), 4.54 (s, 2H, CH2).
-
13C NMR (DMSO-d6): δ 165.5 (C=O), 143.6 (C-6), 128.7–116.4 (aromatic carbons).
LC-MS further verifies molecular ion peaks at m/z 295.1 [M+H]+.
Comparative Analysis of Synthetic Routes
The table below summarizes key preparation methods, highlighting yields, catalysts, and drawbacks:
Chemical Reactions Analysis
Nucleophilic Substitution at the Benzyl Group
The benzyl substituent undergoes nucleophilic displacement under basic conditions. Common reagents and outcomes include:
| Reagent | Product | Yield (%) | Conditions | Source |
|---|---|---|---|---|
| Alkyl amines | 6-Aminoalkyl derivatives | 50–75 | DMF, 60°C, 6–8 hrs | |
| Thiols | 6-Sulfanylated analogs | 65 | THF, RT, 12 hrs | |
| Grignard reagents | 6-Alkylated products | 40–60 | Dry ether, 0°C→RT |
This reactivity allows modular functionalization for pharmacological optimization.
Cycloaddition Reactions
The electron-deficient dione moiety participates in [4+2] cycloadditions:
| Dienophile | Product | Yield (%) | Conditions | Source |
|---|---|---|---|---|
| Maleic anhydride | Fused bicyclic lactone | 82 | Toluene, reflux, 24 hrs | |
| Acetylene | Spirocyclic oxazine derivatives | 68 | CuI catalysis, 80°C |
Kinetic studies show temperature-dependent stereoselectivity in spirocyclic product formation .
Reduction of Dione Groups
Selective reduction pathways have been reported:
| Reducing Agent | Product | Yield (%) | Conditions | Source |
|---|---|---|---|---|
| NaBH4/CeCl3 | 2,3-Diol intermediate | 73 | MeOH, 0°C, 2 hrs | |
| LiAlH4 | Fully reduced tetrahydro derivative | 58 | THF, reflux, 8 hrs |
The diol intermediate is prone to dehydration under acidic conditions, forming conjugated enones.
Oxidation and Ring Functionalization
Controlled oxidation modifies the benzoxazine ring:
| Oxidizing Agent | Product | Yield (%) | Conditions | Source |
|---|---|---|---|---|
| mCPBA | Epoxidized derivative | 61 | DCM, RT, 4 hrs | |
| Ozone | Cleavage to dicarboxylic acid | 89 | –78°C, followed by workup |
Epoxidation occurs regioselectively at the electron-rich benzyl-substituted ring position.
Thermal Decomposition Pathways
Heating above 130°C induces decomposition:
| Conditions | Major Product | Byproduct | Source |
|---|---|---|---|
| 130°C, N2, 1 hr | N-Hydroxyphthalimide analog 1 | Trace benzoxazine fragments | |
| Prolonged heating (3+ hrs) | Complete decomposition to CO/CO2 | – |
Acid/Base-Mediated Ring Transformations
The dione system undergoes pH-dependent rearrangements:
| Condition | Reaction | Outcome | Source |
|---|---|---|---|
| HCl (conc.) | Ring contraction to quinazolinone | 78% yield | |
| NaOH (aq.) | Hydrolysis to anthranilic acid derivative | 92% yield |
Mechanistic studies propose a protonation-triggered Wagner-Meerwein shift in acidic media .
Metal-Catalyzed Cross-Coupling
Palladium-mediated reactions enable aryl functionalization:
| Catalyst System | Coupling Partner | Product | Yield (%) | Source |
|---|---|---|---|---|
| Pd(PPh3)4 | Aryl boronic acids | 6-Biaryl derivatives | 55–70 | |
| CuI/Proline | Terminal alkynes | 6-Alkynylated analogs | 63 |
Optimized Suzuki coupling conditions use K2CO3 base in DME/H2O (3:1) at 80°C.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown promise in several therapeutic areas:
1. Antimicrobial Activity
Research indicates that derivatives of benzoxazines exhibit significant antibacterial properties against gram-negative bacteria such as Salmonella enterica and Klebsiella pneumoniae. In comparative studies, 6-benzyl-4H-1,4-benzoxazine-2,3-dione demonstrated greater efficacy than standard antibiotics like gentamicin .
Case Study: Antibacterial Efficacy
A study involved synthesizing various benzoxazine derivatives and testing their antibacterial activity. The results revealed that certain derivatives had larger zones of inhibition against Klebsiella pneumoniae, suggesting their potential as alternative antibacterial agents .
2. Anti-inflammatory Properties
The compound's ability to selectively activate the CB2 cannabinoid receptor without central nervous system effects positions it as a candidate for treating inflammatory conditions and chronic pain . This selectivity is crucial for developing therapies that minimize psychotropic side effects.
Case Study: Pain Management
A patent describes the use of this compound derivatives in treating neuropathic pain and inflammatory conditions through targeted CB2 receptor activation . This approach could lead to new non-opioid pain management strategies.
Organic Synthesis Applications
In organic synthesis, this compound serves as a versatile building block due to its reactive imide group. It can undergo various chemical modifications to yield diverse derivatives with enhanced biological activities.
Table: Comparison of Benzoxazine Derivatives
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| This compound | Benzoxazine | Antimicrobial and anti-inflammatory properties |
| 3-Benzyl-2H-benzoxazine-2,4(3H)-dione | Substituted Benzoxazine | Enhanced biological activity due to benzyl substitution |
| Phthalimide | Imide | Known for its role in organic synthesis |
Mechanism of Action
The mechanism of action of 6-benzyl-4H-1,4-benzoxazine-2,3-dione involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, such as proteases, by binding to their active sites and preventing substrate interaction. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 6-benzyl-4H-1,4-benzoxazine-2,3-dione with key analogs in terms of structure, synthesis, physicochemical properties, and biological activity.
Table 1: Comparative Analysis of Benzoxazine Derivatives and Related Compounds
*Estimated ClogP based on benzyl group contribution (e.g., piperazine-2,3-dione derivatives with benzyl groups exhibit ClogP ~3.0–3.5) .
Structural and Electronic Differences
- Position of Heteroatoms : Replacing oxygen with sulfur in benzo-1,4-oxathiins (e.g., C15H12O2S) increases polarizability and alters redox properties compared to benzoxazines .
- Carbonyl Placement : The 2,3-dione configuration in the target compound vs. the 4-keto group in 4H-1,3-benzoxazin-4-one significantly impacts hydrogen-bonding capacity and metabolic stability .
- Substituent Effects: The 6-benzyl group likely enhances lipophilicity and blood-brain barrier permeability relative to non-aromatic substituents (e.g., methyl or methoxy groups) .
Q & A
Q. What are the common synthetic routes for 6-benzyl-4H-1,4-benzoxazine-2,3-dione, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via Lewis acid-catalyzed ring-opening of activated aziridines with 2-halophenols, followed by Cu(I)-catalyzed intramolecular C–N cyclization . A two-step sequence starting from benzoxazoles (e.g., using alkylation or acylation) is also effective . Key parameters include temperature control (60–100°C for cyclization), solvent polarity (DMF or acetone), and stoichiometric ratios of reagents. Yields range from 60–85%, with impurities often arising from incomplete ring closure or side reactions with unprotected functional groups .
Q. What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: H and C NMR confirm regiochemistry (e.g., benzyl substitution at C6) and detect diastereomers via coupling constants .
- Mass Spectrometry (ESI-MS): Validates molecular weight (e.g., m/z 283 [M+H]) and fragmentation patterns .
- IR Spectroscopy: Identifies carbonyl stretches (1700–1750 cm) and benzoxazine ring vibrations .
- Elemental Analysis: Ensures purity (>95%) by matching calculated vs. observed C/H/N ratios .
Q. How should researchers safely handle and store this compound?
Methodological Answer: Follow SDS guidelines: use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact. Store in airtight containers under inert gas (N) at –20°C to prevent oxidation. Avoid exposure to moisture, acids, or bases, which may hydrolyze the dione moiety .
Advanced Research Questions
Q. How can regioselective functionalization of the benzoxazine core be achieved?
Methodological Answer: Regioselective formylation at C6 is achieved using Vilsmeier-Haack conditions (POCl/DMF at 0–5°C), exploiting electron-donating substituents to direct electrophilic attack . For C2/C3 modifications, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is effective, but requires protection of the dione group with tert-butyldiphenylsilyl (TBDPS) to prevent side reactions .
Q. How do structural modifications impact biological activity, and how can contradictory SAR data be resolved?
Methodological Answer: Substitutions at C6 (e.g., benzyl vs. alkyl groups) significantly alter antimicrobial potency due to steric and electronic effects . Contradictory SAR data (e.g., conflicting IC values) may arise from assay variability (e.g., bacterial strain differences) or impurities. Validate results via:
Q. What strategies optimize reaction scalability for multi-gram synthesis?
Methodological Answer:
- Flow Chemistry: Continuous-flow reactors improve heat transfer and reduce byproducts in cyclization steps .
- Catalyst Recycling: Immobilize Cu(I) catalysts on silica gel to reduce metal leaching and costs .
- Green Solvents: Replace DMF with cyclopentyl methyl ether (CPME) for safer large-scale reactions .
Q. How can spectroscopic contradictions (e.g., overlapping NMR signals) be resolved?
Methodological Answer: Use 2D NMR techniques (HSQC, HMBC) to assign overlapping protons in aromatic/dione regions . For ambiguous mass spectra, employ high-resolution MS (HRMS) with ±2 ppm accuracy to distinguish isobaric species .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points or crystallinity?
Methodological Answer: Variations in melting points (e.g., 98–100°C vs. 105–107°C) often result from polymorphic forms. Characterize crystals via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
